Structural Differentiation from Amythiamicin D: The Critical Ser-Pro Dipeptide Extension
Amythiamicin C possesses an additional L-seryl-L-prolyl dipeptide attached at the C-41 position via an oxazoline ring, a structural feature absent in the core macrocycle of amythiamicin D. This was established through chemical degradation, NMR spectral analysis, and amino acid autoanalysis [1]. This specific appendage is not merely a passive structural variation; it is a key determinant of the molecule's biological activity and physicochemical properties, as it introduces a hydrophilic motif absent in the simpler amythiamicin D core [2].
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Contains an additional L-serine and L-proline residue attached at C-41 via an oxazoline ring |
| Comparator Or Baseline | Amythiamicin D (lacks the seryl-prolyl extension at C-41) |
| Quantified Difference | +2 amino acid residues (Ser-Pro) vs. amythiamicin D core |
| Conditions | Chemical degradation, NMR, and amino acid autoanalysis |
Why This Matters
This structural difference provides a rational basis for selecting amythiamicin C over amythiamicin D in studies where the impact of this specific hydrophilic appendage on target binding or solubility is under investigation.
- [1] Shimanaka, K., Takahashi, Y., Iinuma, H., Naganawa, H., & Takeuchi, T. (1994). Novel antibiotics, amythiamicins. III. Structure elucidations of amythiamicins A, B and C. *The Journal of Antibiotics*, 47(10), 1153-1159. View Source
- [2] Lassalas, P., Berini, C., Rouchet, J.-B. E. Y., Hédouin, J., Marsais, F., Schneider, C., Bauder, C., & Hoarau, C. (2013). Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity. *ChemMedChem*, 8(12), 1954-1962. View Source
